![molecular formula C8H9F3N2O2 B2384604 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006473-54-6](/img/structure/B2384604.png)
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” (CAS# 1006473-54-6) is a useful research chemical . It has a molecular weight of 222.16 and a molecular formula of C8H9F3N2O2 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI key for this compound is SXCCBRAAIUVZCQ-UHFFFAOYSA-N . The compound has a Canonical SMILES representation as follows: CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a boiling point of 299.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a complexity of 245 and a topological polar surface area of 55.1 . It also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Integrin Inhibition for Pulmonary Treatment
(Procopiou et al., 2018) conducted research on a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including derivatives of pyrazole, as potential αvβ6 integrin inhibitors for treating idiopathic pulmonary fibrosis. Their studies led to the discovery of a particular analog with high affinity and selectivity for αvβ6 integrin, suggesting its potential as a therapeutic agent for idiopathic pulmonary fibrosis. The study highlights the compound's strong binding affinity, solubility, and pharmacokinetic properties suitable for inhaled dosing by nebulization Procopiou et al., 2018.
Catalysis in Organic Synthesis
(De Araújo et al., 2020) studied the oxidation of 2-butanol using an oxidizing system of FeCl3-H2O2, adding various pyrazole derivatives, including 3-(trifluoromethyl)pyrazole, as additives. Their research provides insights into how these additives can improve reaction performance through metal-ligand π-backbonding, affecting the reaction's efficiency and product accumulation De Araújo et al., 2020.
Polymerization and Copolymerization Processes
(Matiwane et al., 2020) explored the use of pyrazolyl compounds, including those with trifluoromethyl groups, in forming zinc carboxylate complexes to catalyze the copolymerization of CO2 and cyclohexene oxide. The study highlights the effectiveness of these complexes in forming poly(cyclohexene carbonate) under certain conditions, contributing to the field of polymer chemistry Matiwane et al., 2020.
Medicinal Chemistry and Antitumor Activity
(Al-Suwaidan et al., 2015) synthesized and evaluated a series of pyrazole analogs, including those with a trifluoromethyl group, for their in vitro antitumor activity. The study found that specific compounds exhibited significant antitumor activity, suggesting their potential as therapeutic agents. Molecular docking methodologies were also employed to understand the binding interactions with biological targets Al-Suwaidan et al., 2015.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-5(7(14)15)13-4-3-6(12-13)8(9,10)11/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCBRAAIUVZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


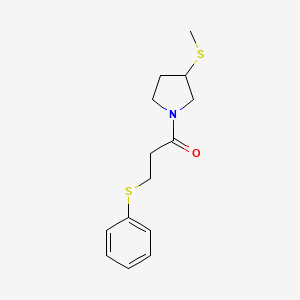
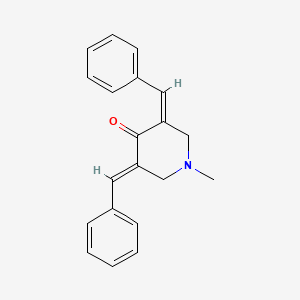
![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)
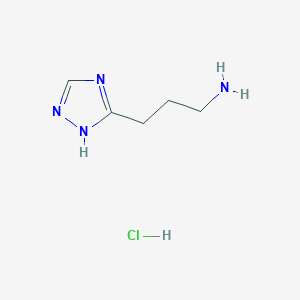
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)
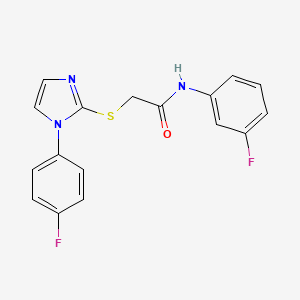
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)

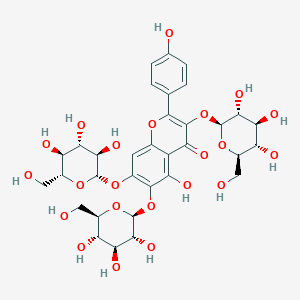
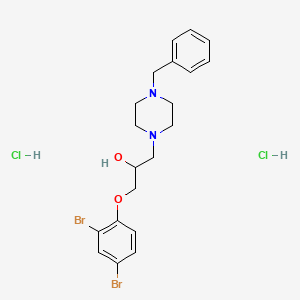
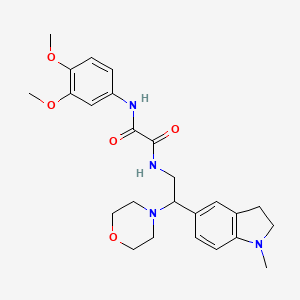
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)